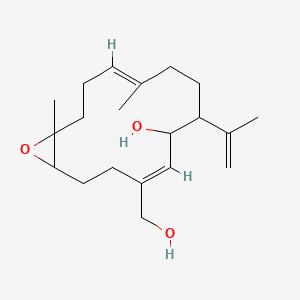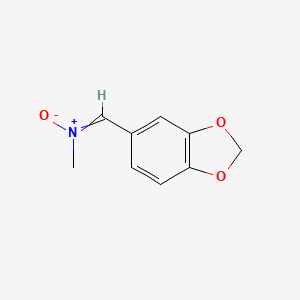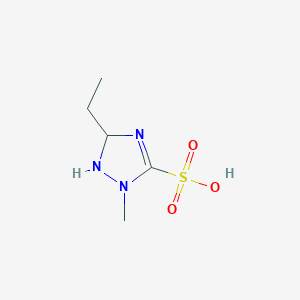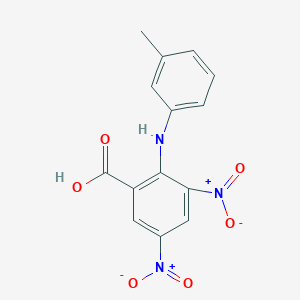
Asperdiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of (-)-asperdiol was first reported by Tius and Fauq in 1986 . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of asperdiol is not well-documented, likely due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Asperdiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Asperdiol has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Medicine: this compound’s potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound’s unique properties may find applications in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of asperdiol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects by modulating signaling pathways and interacting with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Asperdiol can be compared with other cembranoid diterpenes, such as:
Sarcophytonolide: Another cembranoid with similar biological activities.
Sinulariolide: Known for its anti-cancer properties.
Lobophytolide: Exhibits anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action. This compound’s unique structure and properties make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
64180-67-2 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(4E,10E)-4-(hydroxymethyl)-10,14-dimethyl-7-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,10-dien-6-ol |
InChI |
InChI=1S/C20H32O3/c1-14(2)17-9-7-15(3)6-5-11-20(4)19(23-20)10-8-16(13-21)12-18(17)22/h6,12,17-19,21-22H,1,5,7-11,13H2,2-4H3/b15-6+,16-12+ |
Clé InChI |
FLJAFHRJXPAASR-HOZOIBKHSA-N |
SMILES isomérique |
C/C/1=C\CCC2(C(O2)CC/C(=C\C(C(CC1)C(=C)C)O)/CO)C |
SMILES canonique |
CC1=CCCC2(C(O2)CCC(=CC(C(CC1)C(=C)C)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)



